![molecular formula C16H12BrN3O B5614795 1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5614795.png)
1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of "1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone" and its derivatives involves several key steps, including the initial formation of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one, followed by its fusion with p-aminoacetophenone to yield intermediate compounds. These intermediates are then further reacted with various aromatic aldehydes and compounds to produce a range of derivatives with promising anti-inflammatory and analgesic properties (Mohamed et al., 2009).
Molecular Structure Analysis
Research involving density functional theory (DFT) calculations and vibrational properties analyses has been conducted to understand the molecular structure of similar compounds. Such studies provide insights into the optimized molecular structure, physicochemical properties, and the potential for charge transfer within molecules, which are essential for understanding the reactivity and stability of these compounds (Liu et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of "1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone" derivatives includes a variety of reactions such as cyclization with hydrazines to produce pyrazoline derivatives, reactions with urea or thiourea to yield pyrimidones or pyrimidinethiones, and interactions with malononitrile to form 2-aminopyrans. These reactions underline the versatility of the compound's derivatives in synthesizing a wide range of biologically active molecules (Mohamed et al., 2009).
Physical Properties Analysis
The physical properties of such compounds are closely linked to their molecular structure. Techniques like single-crystal X-ray diffraction and spectroscopic methods (IR, NMR) are employed to determine these properties. These methods help in understanding the crystalline structure, molecular conformation, and the distribution of electrons within the molecule, which are critical for predicting the solubility, stability, and overall physical behavior of the compound (Liu et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to undergo various chemical transformations, are integral to understanding the compound's potential applications. Studies on the compound's derivatives indicate a range of chemical behaviors, such as the formation of quinazolinone derivatives and their antimicrobial activities. These activities are investigated through biofilm inhibition studies and antimicrobial assays, highlighting the compound's potential in developing new therapeutic agents (Rasapalli et al., 2020).
Zukünftige Richtungen
The future research directions for “1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone” and other quinazoline derivatives are likely to involve further exploration of their synthesis and biological activity. This could include the development of more efficient synthesis methods, as well as detailed studies of their mechanism of action .
Eigenschaften
IUPAC Name |
1-[4-[(6-bromoquinazolin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c1-10(21)11-2-5-13(6-3-11)20-16-14-8-12(17)4-7-15(14)18-9-19-16/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFYRIZKZDOATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5614712.png)
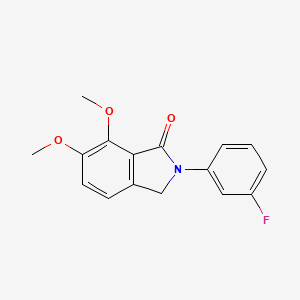
![N-1,3-benzodioxol-5-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5614728.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5614730.png)
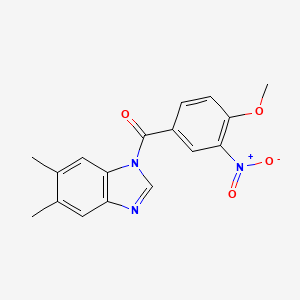
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5614745.png)
![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylbenzamide](/img/structure/B5614749.png)


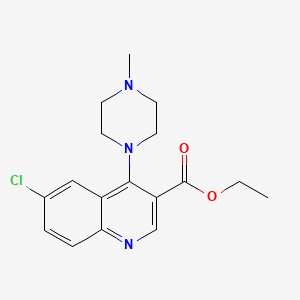
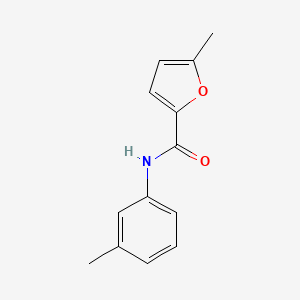
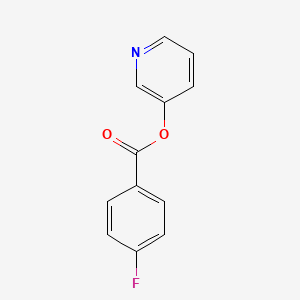
![5-methylbenzimidazo[2,1-a]phthalazine](/img/structure/B5614782.png)
![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5614787.png)